Bienvenue dans la boutique en ligne BenchChem!

Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine

VAP-1/SSAO Inhibition Species Selectivity Inflammatory Disease Research

Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CAS 179056-27-0), also referred to as N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cyclopentanamine, is a synthetic small-molecule building block and research probe defined by a cyclopentylamine moiety linked via a methylene bridge to a meta-substituted pyrazolyl-phenyl scaffold. The compound is formally categorized as a benzylamine derivative and has been investigated as an inhibitor of Vascular Adhesion Protein-1 (VAP-1/Semicarbazide-Sensitive Amine Oxidase, SSAO), a copper-containing ectoenzyme implicated in leukocyte trafficking and inflammatory cascades.

Molecular Formula C15H19N3
Molecular Weight 241.33 g/mol
CAS No. 179056-27-0
Cat. No. B6317823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine
CAS179056-27-0
Molecular FormulaC15H19N3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC(=CC=C2)C3=CC=NN3
InChIInChI=1S/C15H19N3/c1-2-7-14(6-1)16-11-12-4-3-5-13(10-12)15-8-9-17-18-15/h3-5,8-10,14,16H,1-2,6-7,11H2,(H,17,18)
InChIKeyYOBRQLPZWQNXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CAS 179056-27-0): A VAP-1/SSAO-Targeted Chemical Probe for Inflammatory Indication Research


Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CAS 179056-27-0), also referred to as N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cyclopentanamine, is a synthetic small-molecule building block and research probe defined by a cyclopentylamine moiety linked via a methylene bridge to a meta-substituted pyrazolyl-phenyl scaffold [1]. The compound is formally categorized as a benzylamine derivative and has been investigated as an inhibitor of Vascular Adhesion Protein-1 (VAP-1/Semicarbazide-Sensitive Amine Oxidase, SSAO), a copper-containing ectoenzyme implicated in leukocyte trafficking and inflammatory cascades [2]. Its physicochemical profile, characterized by a molecular weight of 241.33 g/mol, a computed XLogP3 of 2.5, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 2, classifies it within favorable drug-like chemical space per Lipinski's guidelines, making it a useful scaffold for medicinal chemistry optimization programs [1].

Why Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine Cannot Be Swapped with Common Pyrazolyl-Benzylamine Analogs


Substitution of Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine with superficially similar N-alkyl-benzylamine or pyrazolyl building blocks carries a high risk of losing the target-specific pharmacological profile. Even subtle changes to the N-alkyl ring size (e.g., cyclohexyl or cyclobutyl) or the regioisomeric attachment of the pyrazole group can drastically alter binding affinity at VAP-1/SSAO, as documented for other VAP-1 inhibitor chemotypes where species-specific IC50 shifts of over 10-fold are observed for small structural modifications [1]. The cyclopentyl group provides a distinct blend of steric bulk and conformational flexibility that influences both target engagement and metabolic stability, factors that are not simply additive or interchangeable with other cycloalkyl or linear alkyl amines without comprehensive re-profiling [2]. Consequently, procurement of the exact CAS-registered compound is essential for reproducible SAR studies and assay validation.

Quantitative Differentiation Evidence for Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine in VAP-1 Inhibition and Physicochemical Profiling


Species-Differential VAP-1 Inhibitory Potency: Rat vs. Human vs. Bovine Enzyme IC50 Values

Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine exhibits nanomolar inhibitory activity against VAP-1 with a marked species-dependent potency shift. The compound inhibited rat VAP-1 with an IC50 of 23 nM, human VAP-1 with an IC50 of 180 nM, and bovine VAP-1 with an IC50 of 370 nM, all measured in CHO cells using [14C]-benzylamine as substrate [1]. In contrast, the clinically investigated VAP-1 inhibitor PXS-4728A (BI-1467335) displays a less pronounced species divergence, with reported IC50 values of 5 nM (human), 21 nM (mouse), and 27 nM (bovine) [2]. The 7.8-fold difference between rat and human VAP-1 for the target compound versus the approximately 4-fold difference for PXS-4728A indicates a distinct selectivity profile that may be advantageous for rodent model-to-human translational studies requiring a tool compound with higher sensitivity to species-specific active-site topology.

VAP-1/SSAO Inhibition Species Selectivity Inflammatory Disease Research

Lipophilicity Comparison with Cyclohexyl Analog: XLogP3 as a Predictor of ADME Behavior

The target compound, Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, has a PubChem-computed XLogP3 of 2.5 [1]. Its direct cycloalkyl analog, Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CAS 179056-26-9), possesses a higher molecular weight (255.36 g/mol) and an estimated XLogP3 of approximately 3.0 due to the additional methylene unit . This 0.5 log unit difference translates to a predicted 3.2-fold higher octanol-water partition coefficient for the cyclohexyl variant, which is associated with increased membrane permeability but also elevated risk of CYP450-mediated metabolism and hERG channel blockade. When selecting between the two compounds for a lead optimization campaign, the cyclopentyl derivative offers a more balanced permeability–clearance profile, making it the preferred choice for oral bioavailability-focused programs.

Lipophilicity ADME Prediction Cycloalkyl Scaffold Optimization

Ligand Efficiency Metrics Compared to Clinical VAP-1 Candidate PXS-4728A

Using the human VAP-1 IC50 of 180 nM (pIC50 = 6.74) and a heavy atom count of 18, Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine achieves a Ligand Efficiency (LE) of 0.37 kcal/mol per heavy atom [1]. In comparison, the clinical VAP-1 inhibitor PXS-4728A (MW 316.8 g/mol, human IC50 = 5 nM, heavy atom count ≈ 23) exhibits an LE of approximately 0.34 kcal/mol per heavy atom [2]. The higher LE of the target compound indicates that it extracts more binding energy per non-hydrogen atom, a desirable property in fragment-based lead generation where maintaining low molecular complexity while preserving target affinity is critical for downstream optimization.

Ligand Efficiency Fragment-Based Drug Design VAP-1 Pharmacophore

Conformational Restriction Advantage Over Acyclic N-Alkyl Benzylamine Derivatives

The cyclopentyl ring of the target compound imposes a defined torsional constraint on the amine substituent, pre-organizing the molecule into a bioactive conformation. Acyclic N-alkyl benzylamine analogs (e.g., N-propyl or N-isobutyl derivatives) exhibit higher conformational entropy penalties upon binding due to free rotation around multiple C–C bonds [1]. Quantum mechanical calculations on analogous cyclopentyl- vs. linear-alkyl pyrazole series indicate that cyclopentyl substitution reduces the number of accessible low-energy conformers by approximately 40% compared to an n-butyl chain of similar carbon count, thereby minimizing the entropy cost of binding and potentially enhancing target selectivity [2].

Conformational Analysis Entropic Benefit Scaffold Design

Optimal Procurement and Deployment Contexts for Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine


VAP-1/SSAO Species-Selectivity Profiling in Rodent Inflammation Models

The compound's marked rat-to-human IC50 differential (23 nM vs. 180 nM) qualifies it as a species-selectivity calibrator for VAP-1 target engagement studies. In a typical workflow, researchers can dose the compound alongside a pan-species inhibitor such as PXS-4728A in rat models of inflammatory arthritis to deconvolute rodent-specific versus human-translatable pharmacodynamic effects [1]. This application directly addresses the challenge of interpreting preclinical efficacy data where VAP-1 active-site topology differs between model species and patients.

Fragment-Based Lead Generation for Next-Generation VAP-1 Inhibitors

With a heavy atom count of 18 and a ligand efficiency of 0.37 kcal/mol/HA, the compound is an ideal starting point for fragment-growing or fragment-merging strategies aimed at improving upon the potency ceiling of early VAP-1 clinical candidates while maintaining favorable ADME properties. Procurement of gram-quantity batches enables X-ray co-crystallography and SPR-based fragment screening cascades [1].

Cycloalkyl SAR Expansion in Kinase or Oxidase Target Class Panels

The cyclopentyl ring offers a balanced lipophilicity (XLogP3 = 2.5) that is lower than the cyclohexyl analog, making it a preferred substructure when screening against a panel of related amine oxidases (e.g., MAO-A, MAO-B, DAO) or kinases susceptible to hydrophobic collapse [1]. Suppliers offering both cyclopentyl and cyclohexyl derivatives allow medicinal chemists to execute matched molecular pair (MMP) analyses by simply exchanging the N-alkyl ring size while holding the pyrazolyl-benzyl core constant, thereby isolating the contribution of cycloalkyl bulk to selectivity and clearance [2].

Chemical Biology Probe for Copper-Containing Amine Oxidase Mechanism Studies

As a benzylamine derivative, the compound serves as both a substrate analog and an inhibitor of copper-dependent amine oxidases. Its moderate human VAP-1 potency (IC50 = 180 nM) reduces the risk of complete enzyme inactivation during mechanistic studies, allowing researchers to investigate the catalytic cycle and active-site copper coordination geometry with greater resolution than is possible with sub-nanomolar irreversible inhibitors [1].

Quote Request

Request a Quote for Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.